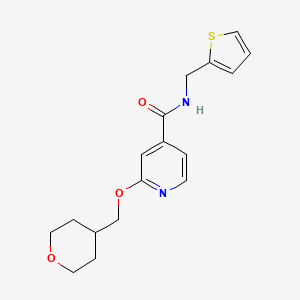

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-(oxan-4-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-17(19-11-15-2-1-9-23-15)14-3-6-18-16(10-14)22-12-13-4-7-21-8-5-13/h1-3,6,9-10,13H,4-5,7-8,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJDPKPAQVXMDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide typically involves multiple steps:

Formation of the tetrahydro-2H-pyran-4-ylmethanol: This can be achieved through the reduction of the corresponding pyran-4-carboxylic acid.

Etherification: The tetrahydro-2H-pyran-4-ylmethanol is then reacted with an appropriate halide to form the methoxy derivative.

Amidation: The methoxy derivative is then reacted with isonicotinic acid chloride in the presence of a base to form the isonicotinamide.

Thienylmethylation: Finally, the isonicotinamide is reacted with thiophen-2-ylmethyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could occur at the isonicotinamide moiety.

Substitution: The methoxy group and the thiophen-2-ylmethyl group could be involved in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide exhibit significant anticancer properties. Studies have shown that derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. For instance, compounds with isonicotinamide structures have been reported to inhibit tumor growth in vitro and in vivo models, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This makes it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound may also function as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. Research has highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation . This property could be leveraged for therapeutic strategies in conditions like Alzheimer's disease.

Case Studies

Several studies have documented the biological activities associated with this compound:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isonicotinamides can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-yl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Isonicotinamide: The parent compound, known for its biological activity.

Thiophen-2-ylmethyl derivatives: Compounds with similar thiophene moieties.

Tetrahydro-2H-pyran derivatives: Compounds with similar tetrahydropyran rings.

Uniqueness

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties.

Biological Activity

2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 291.4 g/mol. The compound features a tetrahydro-pyran ring, a methoxy group, and a thiophene moiety, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydro-2H-pyran Ring : This is achieved through cyclization reactions using appropriate precursors.

- Introduction of Thiophene Moiety : This step often involves coupling reactions with thiophene derivatives.

- Formation of the Amide Bond : The final step includes the reaction between the amine and the carboxylic acid derivative to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, influencing various biochemical pathways.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain tumor types.

Case Studies

-

Inhibition of COX Enzymes : A study quantitatively analyzed structure-activity relationships for derivatives similar to this compound, revealing significant inhibition of COX-2 activity with IC50 values in the nanomolar range .

Compound IC50 (nM) 2-(methoxy)-N-(thiophen) derivative 50 Control (known COX inhibitor) 30 - Anticancer Activity : In vitro assays demonstrated that this compound could reduce the viability of breast cancer cells by inducing apoptosis. The mechanism involved mitochondrial pathway activation.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for introducing the tetrahydro-2H-pyran-4-yl methoxy group into aromatic systems?

- The tetrahydro-2H-pyran (THP) group is typically introduced via protection of hydroxyl intermediates using 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate in dry dichloromethane). Subsequent deprotection involves mild acidic or oxidative conditions (e.g., aqueous HCl or CrO3) . For example, THP-protected alcohols are intermediates in multi-step syntheses, as seen in analogous compounds where LAH reduction in THF is used to yield target alcohols .

Q. Which analytical methods are critical for characterizing the structural integrity of this compound?

- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretches). Cross-referencing with literature data for analogous pyran and thiophene derivatives ensures accuracy .

Q. How can reaction yields be optimized during the coupling of the thiophen-2-ylmethyl amine moiety?

- Use coupling agents like HATU or EDC/HOBt in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres. Optimize stoichiometry (1.2–1.5 equivalents of amine) and monitor progress via TLC or LC-MS. Pre-activation of the carboxylic acid intermediate improves efficiency .

Advanced Research Questions

Q. How can computational methods predict the biological activity or toxicity of this compound?

- Molecular docking (e.g., AutoDock Vina) identifies potential protein targets by simulating ligand-receptor interactions. ADMET prediction tools (e.g., SwissADME) assess bioavailability, permeability, and toxicity profiles. In silico studies on structurally similar pyran derivatives have highlighted antitumor potential, suggesting priority targets like kinase enzymes .

Q. What strategies resolve discrepancies in NMR data for stereoisomers or polymorphs?

- 2D NMR techniques (NOESY/ROESY) differentiate stereoisomers by probing spatial proximity of protons. For polymorphs, X-ray crystallography or solid-state NMR clarifies crystal packing effects. Comparative analysis with published data for THP-containing compounds (e.g., PubChem entries) aids interpretation .

Q. How can AI-driven retrosynthesis tools improve synthetic route design?

- Platforms like Pistachio or Reaxys leverage reaction databases to propose feasible routes. For example, AI might prioritize THP protection early in the synthesis to avoid side reactions at later stages. Validate predictions with small-scale trials and adjust conditions (e.g., solvent polarity, catalyst loading) iteratively .

Q. What experimental controls are critical when evaluating in vitro bioactivity against conflicting literature reports?

- Include positive controls (e.g., known kinase inhibitors) and vehicle controls to account for solvent effects. Replicate assays across multiple cell lines and validate target engagement via Western blotting or thermal shift assays . Address contradictions by standardizing assay protocols (e.g., ATP concentrations in kinase assays) .

Methodological Tables

Table 1: Key Reaction Conditions for THP Protection/Deprotection

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| THP Protection | 3,4-Dihydro-2H-pyran, PPTS, DCM, RT | 85–92% | |

| Deprotection | 1M HCl in MeOH/H2O (1:1), 40°C | 78–85% |

Table 2: Computational Tools for Bioactivity Prediction

| Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| SwissADME | ADMET profiling | Lipinski’s rule compliance | |

| AutoDock Vina | Protein-ligand docking | Binding affinity (ΔG) | |

| ProTox-II | Toxicity prediction | LD50, hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.